molecular formula C17H16N4OS B11482136 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide

Cat. No.: B11482136
M. Wt: 324.4 g/mol
InChI Key: QPXLUKIGCNILJS-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide is a heterocyclic compound that features a benzothiazole moiety fused with a pyrazine ring and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole or pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-cyclopentylpyrazine-2-carboxamide

InChI

InChI=1S/C17H16N4OS/c22-16(20-11-5-1-2-6-11)14-15(19-10-9-18-14)17-21-12-7-3-4-8-13(12)23-17/h3-4,7-11H,1-2,5-6H2,(H,20,22)

InChI Key

QPXLUKIGCNILJS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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